(4-(Benzyloxy)-phenoxy)-2-propanone
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Overview
Description
(4-(Benzyloxy)-phenoxy)-2-propanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone typically involves the reaction of 4-benzyloxyphenol with appropriate reagents to introduce the propanone group. One common method involves the use of 4-benzyloxybenzaldehyde as a starting material, which undergoes a series of reactions including reduction and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-phenoxy)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives .
Scientific Research Applications
(4-(Benzyloxy)-phenoxy)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions like vitiligo
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-phenoxy)-2-propanone involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, it can inhibit melanin production by affecting melanocytes, which is useful in depigmentation therapies .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A related compound with similar structural features but lacking the propanone group.
4’-Benzyloxy-2-bromopropiophenone: Another similar compound used as an intermediate in organic synthesis.
(4-(Benzyloxy)benzylidene)amino)phenol: A Schiff base derivative with applications in optoelectronics.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
1-(4-phenylmethoxyphenoxy)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13(17)11-18-15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWIUBKALJNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407240 |
Source
|
Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53012-35-4 |
Source
|
Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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